Arsen(V)-oxid

Übersicht

Beschreibung

Arsenic pentoxide is an inorganic compound with the chemical formula As₂O₅. It appears as a white, hygroscopic powder and is relatively unstable, reflecting the rarity of the arsenic (V) oxidation state. This compound is highly toxic and finds limited commercial applications due to its hazardous nature .

Wissenschaftliche Forschungsanwendungen

Arsenic pentoxide has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other arsenic compounds.

Biology: Studied for its toxicological effects on biological systems.

Medicine: Historically used in the treatment of certain diseases, though its use has declined due to toxicity.

Industry: Utilized in the production of insecticides, herbicides, and metal adhesives.

Wirkmechanismus

Target of Action

Arsenic pentoxide, like other arsenic compounds, primarily targets the cellular respiration process . It is known to interfere with the pyruvate dehydrogenase complex , an essential metabolic enzyme that catalyzes the oxidation of pyruvate to acetyl-CoA . This interaction disrupts the energy production within the cell, leading to cell injury and death .

Mode of Action

Arsenic pentoxide is a powerful oxidizing agent . It breaks down to arsenic trioxide and oxygen when heated to about 300°C . Arsenic trioxide, in turn, has been found to induce tumor cell apoptosis and target the promyelocytic leukemia (PML) gene . The PML gene is prone to fusion with the retinoic acid receptor α (RARα) gene, thus resulting in the occurrence of acute promyelocytic leukemia .

Biochemical Pathways

Arsenic interferes with various biochemical pathways. It is known to induce oxidative stress, resulting in increased oxidative DNA damage . Arsenic can also inhibit DNA repair mechanisms via transcriptional repression of genes encoding DNA repair enzymes and by modulating their enzymatic activity . Furthermore, arsenic can induce changes in DNA methylation, post-translational histone modifications, and miRNA . These epigenetic changes can lead to the aberrant activation of signal transduction pathways, ultimately resulting in stimulation of cell proliferation and inhibition of apoptosis .

Pharmacokinetics

The pharmacokinetics of arsenic compounds, including arsenic pentoxide, involve absorption, distribution, metabolism, and excretion (ADME). Arsenic is known to bind rapidly to red blood cells after inhalation, producing irreversible cell membrane damage . It is also known to be a potent hemolysin, causing dose-dependent intravascular hemolysis . At high levels, arsenic produces direct multisystem cytotoxicity .

Result of Action

The molecular and cellular effects of arsenic pentoxide’s action are profound. It can cause cell injury and death by interfering with cellular respiration . It can also induce oxidative stress, leading to increased oxidative DNA damage . Furthermore, it can inhibit DNA repair mechanisms, leading to the accumulation of DNA damage . These effects can ultimately lead to the stimulation of cell proliferation and inhibition of apoptosis .

Action Environment

Environmental factors play a significant role in influencing the action, efficacy, and stability of arsenic pentoxide. For instance, the presence of certain bacterial strains can influence the mobility and transformation of arsenic in the environment . Additionally, the physicochemical conditions of the environment, including the relative concentrations of other elements and compounds, can also affect the action of arsenic .

Biochemische Analyse

Biochemical Properties

Arsenic pentoxide, like all inorganic arsenic compounds, is highly toxic . Its reduced derivative arsenite, which is an As(III) compound, is even more toxic since it has a high affinity for thiol groups of cysteine residues in proteins .

Cellular Effects

Arsenic pentoxide can cause severe health effects. Long-term exposure to arsenic from drinking water and food can cause cancer and skin lesions . It has also been associated with cardiovascular disease and diabetes . In utero and early childhood exposure has been linked to negative impacts on cognitive development and increased deaths in young adults .

Molecular Mechanism

Arsenic pentoxide is formed by the action of an oxidizing agent (e.g., nitric acid) on arsenious oxide . It reacts with hydrochloric acid to make chlorine . Arsenic pentoxide breaks down to arsenic trioxide and oxygen when heated to about 300°C . It reacts with bases to make arsenates .

Temporal Effects in Laboratory Settings

Arsenic is rapidly cleared from the blood, such that blood levels may be normal even when urine levels remain markedly elevated . The “fish arsenic” such as arsenobetaine and arsenocholine are cleared in urine within 48 hours .

Dosage Effects in Animal Models

Single, lethal doses of inorganic trivalent arsenicals range from 1 to 25 mg/kg, depending on the species of animal . Of the species affected, the most sensitive are cats, followed by horses, cattle, sheep, swine, and birds .

Metabolic Pathways

Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .

Transport and Distribution

Arsenic is a natural component of the earth’s crust and is widely distributed throughout the environment in the air, water, and land . It is highly toxic in its inorganic form . People are exposed to elevated levels of inorganic arsenic through drinking contaminated water, using contaminated water in food preparation and irrigation of food crops, industrial processes, eating contaminated food and smoking tobacco .

Subcellular Localization

The intake and transport of arsenic from root to grain results in the distribution of various types of arsenic species in different parts of the plant which depends on their affinity to the particular plant tissue .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arsenic pentoxide can be synthesized by heating arsenic trioxide (As₂O₃) under oxygen. This reaction is reversible: [ \text{As}_2\text{O}_5 \leftrightarrow \text{As}_2\text{O}_3 + \text{O}_2 ] Strong oxidizing agents such as ozone, hydrogen peroxide, and nitric acid can also convert arsenic trioxide to arsenic pentoxide .

Industrial Production Methods: Industrial production of arsenic pentoxide involves the oxidation of arsenic trioxide using strong oxidizing agents. The process requires careful handling due to the toxic nature of the compounds involved .

Types of Reactions:

Oxidation: Arsenic pentoxide can be reduced to arsenic trioxide.

Reduction: It can be reduced to elemental arsenic under certain conditions.

Substitution: Arsenic pentoxide can react with bases to form arsenates.

Common Reagents and Conditions:

Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.

Reducing Agents: Hydrogen, carbon.

Major Products Formed:

Oxidation: Arsenic trioxide (As₂O₃).

Reduction: Elemental arsenic (As).

Substitution: Various arsenates depending on the base used.

Vergleich Mit ähnlichen Verbindungen

Arsenic Trioxide (As₂O₃): More stable and commercially important than arsenic pentoxide.

Phosphorus Pentoxide (P₂O₅): Similar structure but differs in chemical behavior.

Antimony Pentoxide (Sb₂O₅): Can form solid solutions with arsenic pentoxide.

Uniqueness: Arsenic pentoxide is unique due to its high oxidation state and its ability to form both tetrahedral and octahedral coordination structures. This property distinguishes it from other arsenic compounds and similar pentoxides .

Eigenschaften

InChI |

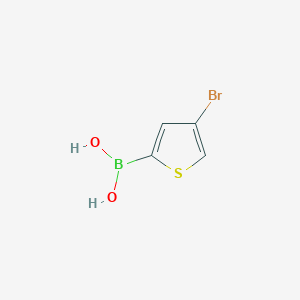

InChI=1S/As2O5/c3-1(4)7-2(5)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHDHYZHOPQOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[As](=O)O[As](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O5 | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | arsenic pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Arsenic(V) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic(V)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034343 | |

| Record name | Arsenic(V) pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic pentoxide appears as a white crystalline solid. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion., White deliquescent solid; [Hawley] White odorless powder; Soluble in water (132 g/L at 20 deg C); [MSDSonline], WHITE HYGROSCOPIC POWDER. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Boiling point (-H2O): 160 °C /Hemihydrate/ | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Not flammable (EPA, 1998) | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 65.8 g/100 g at 20 °C, Freely soluble in water or alcohol, Very soluble in ethanol, Solubility in water, g/100ml at 20 °C: 65.8 (good) | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.32 (EPA, 1998) - Denser than water; will sink, 4.32 g/cu cm, 4.3 g/cm³ | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White amorphous powder, White translucent crystals, White, crystalline solid, Amorphous lumps or powder, White, amorphous, deliquescent solid | |

CAS No. |

1303-28-2 | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic pentoxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsenic oxide (As2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic(V) pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diarsenic pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GWL8T475I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0377 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

599 °F (EPA, 1998), 315 °C | |

| Record name | ARSENIC PENTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.